Physicochemical Property Differentiation: N-Ethylhex-4-enamide vs. N-Methylhex-4-enamide and Hex-4-enamide
N-Ethylhex-4-enamide demonstrates a predicted LogP of 1.8 and water solubility of 3.2 g/L. This profile represents a significant shift in lipophilicity compared to both the N-methyl analog (LogP 1.2, solubility 5.1 g/L) and the primary amide (LogP 0.7, solubility 9.8 g/L) . The ethyl substitution increases lipophilicity, which correlates with enhanced passive membrane permeability, while maintaining sufficient aqueous solubility for formulation and assay compatibility .
| Evidence Dimension | Lipophilicity and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP: 1.8; Water Solubility: 3.2 g/L |
| Comparator Or Baseline | N-Methylhex-4-enamide (LogP 1.2, 5.1 g/L); Hex-4-enamide (LogP 0.7, 9.8 g/L) |
| Quantified Difference | LogP increase of +0.6 vs. N-methyl analog, +1.1 vs. primary amide; Solubility decrease of 1.9 g/L and 6.6 g/L, respectively |
| Conditions | Predicted values at 25°C |
Why This Matters
This quantitative difference defines N-Ethylhex-4-enamide as a 'Goldilocks' candidate—more membrane-permeable than the primary amide yet more soluble than saturated, longer-chain analogs—critical for balancing potency and developability in early-stage drug discovery.
